molecular formula C24H20 B14648348 1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene CAS No. 42862-12-4

1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene

Cat. No.: B14648348
CAS No.: 42862-12-4
M. Wt: 308.4 g/mol
InChI Key: YNNDFGMEXLGGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene is a complex organic compound characterized by its unique structure, which includes two cyclohexa-2,4-dien-1-yl groups attached to an acenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene typically involves multicomponent reactions. One common method includes the use of acenaphthoquinone as a building block. The reaction conditions often involve the use of oxidizing agents and Friedel–Crafts reactions with naphthalene derivatives . The process is efficient and yields high-quality products suitable for further applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes and the use of specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinones, reduced hydrocarbons, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene involves its ability to undergo various chemical transformations. The molecular targets and pathways include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene is unique due to its dual cyclohexa-2,4-dien-1-yl groups and acenaphthylene core, which provide distinct chemical properties and reactivity compared to its analogs.

This detailed overview highlights the significance of this compound in various scientific fields and its potential for future research and industrial applications

Properties

CAS No.

42862-12-4

Molecular Formula

C24H20

Molecular Weight

308.4 g/mol

IUPAC Name

1,2-di(cyclohexa-2,4-dien-1-yl)acenaphthylene

InChI

InChI=1S/C24H20/c1-3-9-18(10-4-1)23-20-15-7-13-17-14-8-16-21(22(17)20)24(23)19-11-5-2-6-12-19/h1-9,11,13-16,18-19H,10,12H2

InChI Key

YNNDFGMEXLGGIX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC1C2=C(C3=CC=CC4=C3C2=CC=C4)C5CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.